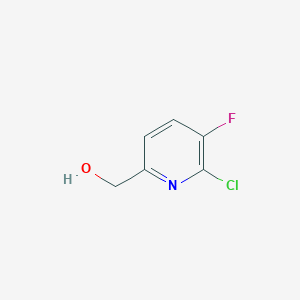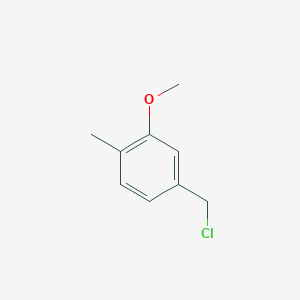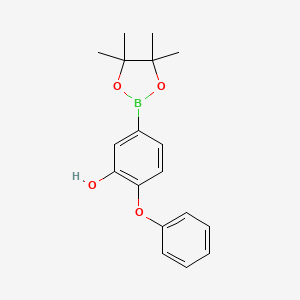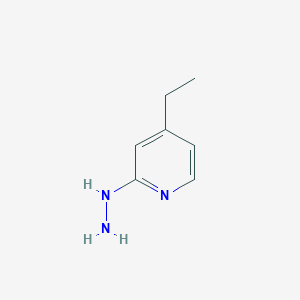
(4-ethylpyridin-2-yl)hydrazine
Vue d'ensemble
Description
(4-ethylpyridin-2-yl)hydrazine is a chemical compound belonging to the class of hydrazinopyridines These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring The ethyl group at the 4-position further modifies its chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-ethylpyridin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 4-ethyl-2-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures (ranging from 0-150°C) yields 4-ethyl-2-hydrazinopyridine .
Industrial Production Methods: Industrial production methods for 4-ethyl-2-hydrazinopyridine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-ethylpyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridylhydrazones or triazolopyridines.
Reduction: Reduction reactions can modify the hydrazine group to form amines or other derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reactions with halopyridines in solvents like ethanol or dioxane at elevated temperatures are typical.
Major Products:
Oxidation: 1,2,4-triazolo[4,3-a]pyridines.
Reduction: Corresponding amines or hydrazones.
Substitution: Various substituted pyridines depending on the reactants used.
Applications De Recherche Scientifique
(4-ethylpyridin-2-yl)hydrazine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-ethyl-2-hydrazinopyridine and its derivatives often involves interaction with specific molecular targets. For instance, triazolopyridines derived from this compound can inhibit enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and P38α mitogen-activated protein kinase (MAPK), which are involved in inflammatory pathways . The hydrazine group allows for the formation of reactive intermediates that can interact with various biological molecules.
Comparaison Avec Des Composés Similaires
2-Hydrazinopyridine: Lacks the ethyl group at the 4-position, leading to different chemical properties and reactivity.
4-Methyl-2-hydrazinopyridine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,4-Dihydrazinopyridine:
Uniqueness: (4-ethylpyridin-2-yl)hydrazine is unique due to the presence of the ethyl group, which influences its reactivity and the types of derivatives that can be synthesized. This structural feature allows for the formation of specific bioactive compounds that may not be accessible through other hydrazinopyridines.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(4-ethylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-6-3-4-9-7(5-6)10-8/h3-5H,2,8H2,1H3,(H,9,10) |
Clé InChI |
FDOWNLFBKGMCFM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)
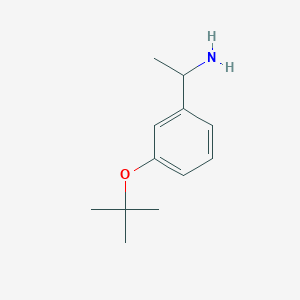
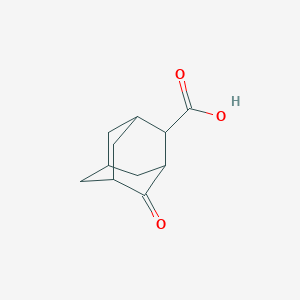
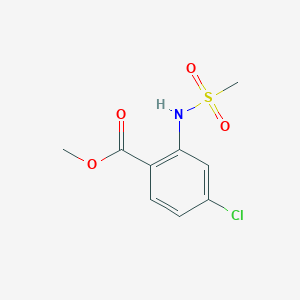
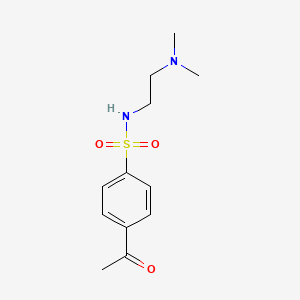
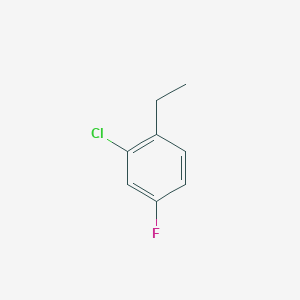
![4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8723228.png)
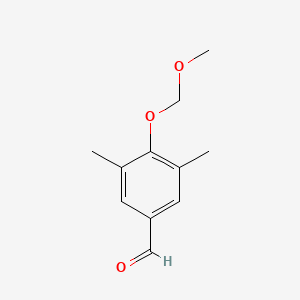
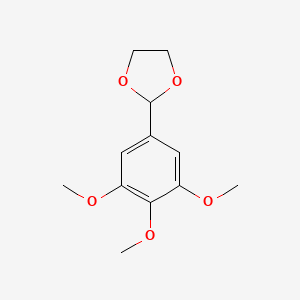
![1-Fluoro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8723246.png)

